2-(4-(Dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one
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Overview
Description
2-(4-(Dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one is a compound that belongs to the class of benzoisothiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzoisothiazole core with a dimethylamino group attached to the phenyl ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(dimethylamino)benzoyl chloride with 2-aminothiophenol in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature, leading to the formation of the desired benzoisothiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzoisothiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-(Dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or as a ligand for biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can enhance its binding affinity to certain proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzo[d]isothiazol-3(2H)-one: Similar structure but with an amino group instead of a dimethylamino group.
2-(4-Methylphenyl)benzo[d]isothiazol-3(2H)-one: Contains a methyl group instead of a dimethylamino group.
2-(4-Hydroxyphenyl)benzo[d]isothiazol-3(2H)-one: Features a hydroxy group in place of the dimethylamino group.
Uniqueness
The presence of the dimethylamino group in 2-(4-(Dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one can significantly influence its chemical reactivity and biological activity compared to similar compounds. This functional group can enhance its solubility, binding affinity, and overall pharmacokinetic properties, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-16(2)11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)19-17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHFHKAMHZBLGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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